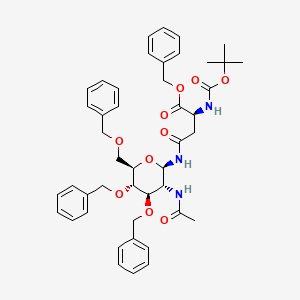

Nomega-(2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl)-Nalpha-(tert-butoxycarbonyl)-L-asparagine Benzyl Ester

CAS No.: 219968-28-2

Cat. No.: VC3748834

Molecular Formula: C45H53N3O10

Molecular Weight: 795.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 219968-28-2 |

|---|---|

| Molecular Formula | C45H53N3O10 |

| Molecular Weight | 795.9 g/mol |

| IUPAC Name | benzyl (2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |

| Standard InChI | InChI=1S/C45H53N3O10/c1-31(49)46-39-41(55-28-34-21-13-7-14-22-34)40(54-27-33-19-11-6-12-20-33)37(30-53-26-32-17-9-5-10-18-32)57-42(39)48-38(50)25-36(47-44(52)58-45(2,3)4)43(51)56-29-35-23-15-8-16-24-35/h5-24,36-37,39-42H,25-30H2,1-4H3,(H,46,49)(H,47,52)(H,48,50)/t36-,37+,39+,40+,41+,42+/m0/s1 |

| Standard InChI Key | CRNGSGNVFXQOBD-VEEXYVTKSA-N |

| Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)C[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

| SMILES | CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

| Canonical SMILES | CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Introduction

Physical and Chemical Properties

Physical Characteristics

Nomega-(2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl)-Nalpha-(tert-butoxycarbonyl)-L-asparagine Benzyl Ester presents as a white to almost white powder to crystal under standard laboratory conditions . Some commercial sources describe its appearance as a white-yellow crystalline powder, indicating slight variations in production methods or purity levels . The compound has a defined melting point of 214°C, which serves as an important physical parameter for identification and quality assessment . With a precise molecular weight of 795.93 g/mol (sometimes rounded to 795.9 g/mol), this high-molecular-weight compound demonstrates the complexity typical of protected glycoconjugates used in oligosaccharide synthesis . Its physical stability requires storage under freezing conditions to prevent degradation, particularly of the sensitive glycosidic linkage and protected functional groups .

Synthesis and Preparation Methods

Synthetic Overview

The synthesis of Nomega-(2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl)-Nalpha-(tert-butoxycarbonyl)-L-asparagine Benzyl Ester involves a multi-step process that requires expertise in both carbohydrate and peptide chemistry. The general synthetic approach involves the preparation of protected carbohydrate donors, amino acid acceptors, and then the critical glycosylation reaction to form the N-glycosidic linkage. The preparation typically includes protection strategies for both the carbohydrate and amino acid components to ensure selective reactivity at desired positions. Specifically, the process involves protecting hydroxyl groups on the sugar with benzyl groups through benzylation reactions, protection of the amino acid alpha-amino group with a tert-butoxycarbonyl (Boc) group, and protection of the carboxylic acid as a benzyl ester. These protection strategies are essential for controlling the reactivity and stereoselectivity during the glycosylation step.

Key Reaction Steps

The synthesis typically proceeds through several key steps, each requiring careful control of reaction conditions. The benzylation of hydroxyl groups at positions 3, 4, and 6 of the glucopyranosyl unit is performed using benzyl bromide under basic conditions to create the tri-O-benzyl protected sugar. The N-acetyl group at position 2 is typically installed either before or after the benzylation steps, depending on the specific synthetic route. The glycosylation reaction—the critical step where the carbohydrate and amino acid components are joined—requires careful control of stereochemistry to ensure the formation of the beta-glycosidic linkage between the sugar and the asparagine side chain. This stereoselectivity is crucial for mimicking natural N-linked glycopeptides, which feature beta-linkages. The final steps often involve purification techniques such as column chromatography and recrystallization to achieve the high purity levels (≥97.0% by HPLC) required for research applications .

Applications in Biochemical Research

Role in Glycopeptide Synthesis

Nomega-(2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl)-Nalpha-(tert-butoxycarbonyl)-L-asparagine Benzyl Ester serves as a crucial building block in the synthesis of glycopeptides, which are peptides containing carbohydrate attachments. The compound enables researchers to incorporate well-defined carbohydrate moieties at specific positions within peptide sequences, facilitating the study of glycoproteins and their biological functions. The presence of protecting groups (benzyl ethers, Boc group, and benzyl ester) allows for selective deprotection strategies in subsequent synthetic steps, making it versatile for incorporation into larger peptide structures. In solid-phase peptide synthesis, this compound can be directly incorporated as a pre-formed glycosylated amino acid building block, bypassing the challenging on-resin glycosylation reactions that often suffer from poor efficiency and stereoselectivity. This application is particularly valuable for studying the role of N-linked glycosylation in protein structure and function.

Contributions to Glycoscience

The compound has made significant contributions to the field of glycoscience by enabling detailed studies of glycoprotein structures and functions. Glycopeptides synthesized using this compound have been instrumental in investigating the roles of carbohydrate attachments in various biological processes, including cell signaling, immune responses, and protein stability. The precisely defined structure of this glycosylated amino acid building block allows researchers to create homogeneous glycopeptides with controlled glycosylation patterns, overcoming the heterogeneity challenges often associated with glycoproteins isolated from natural sources. This capability has advanced our understanding of specific carbohydrate-protein interactions that are crucial in many disease processes, particularly those involving aberrant glycosylation patterns. The compound belongs to a broader category of tools in glycobiology that help bridge the gap between synthetic organic chemistry and biological research, providing controlled access to complex glycoconjugates that would be difficult to obtain through purely biological methods.

Related Compounds and Structural Variations

Structural Analogs

Nomega-(2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl)-Nalpha-(tert-butoxycarbonyl)-L-asparagine Benzyl Ester belongs to a family of compounds designed for glycopeptide synthesis. A notable related compound is Nomega-(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)-Nalpha-(tert-butoxycarbonyl)-L-asparagine (CAS: 137255-40-4), which lacks the benzyl protecting groups on the sugar hydroxyl groups and the benzyl ester on the carboxylic acid . This deprotected analog has a molecular formula of C17H29N3O10 and a molecular weight of 435.4 g/mol, significantly lower than the fully protected version . The structural relationship between these compounds represents different stages in glycopeptide synthesis, where the fully protected version (the tri-O-benzyl compound) can be converted to the deprotected version through debenzylation reactions. Other structural analogs might include variations in the protecting groups (such as different ether protections instead of benzyl), variations in the amino acid (such as using other amino acids instead of asparagine), or variations in the carbohydrate component (such as using galactose or mannose instead of glucose).

Functional Relationship to Biological Glycoconjugates

The compound's structure specifically mimics a fundamental element found in natural N-linked glycoproteins—the linkage between asparagine and N-acetylglucosamine (GlcNAc). In biological systems, N-linked glycans attach to proteins through an asparagine residue within a consensus sequence (Asn-X-Ser/Thr, where X is any amino acid except proline). The synthetic compound under discussion recreates this linkage in a chemically protected form suitable for laboratory synthesis. While the natural glycoproteins contain fully hydroxylated sugars without protecting groups, the synthetic version requires benzyl protections to control reactivity during synthesis. The compound thus represents an important intermediate that bridges the gap between synthetic organic chemistry and biological glycoprotein structures, allowing researchers to build complex glycopeptides that model natural systems in a controlled manner. This structural mimicry is crucial for studies that aim to understand the specific roles of N-glycosylation in protein folding, stability, and biological recognition processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume